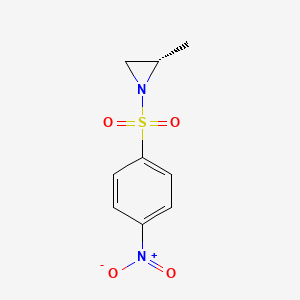

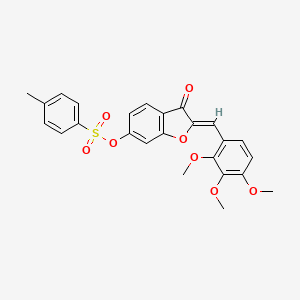

![molecular formula C23H20N4O3 B2501183 1-(2-(4-乙基苯基)-2-氧乙基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941952-86-9](/img/structure/B2501183.png)

1-(2-(4-乙基苯基)-2-氧乙基)-3-(吡啶-3-基甲基)吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a pyrido[3,2-d]pyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings. This structure is of interest due to its potential applications in pharmaceutical chemistry, given the biological relevance of pyrimidine derivatives.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been developed starting from simpler precursors such as 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic aromatic substitution, amide formation, and ring closure to yield the desired compounds with various substituents . Similarly, the synthesis of pyrido[3,4-d]pyrimidine derivatives has been achieved through reactions involving 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines, followed by dehydration steps . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-c]pyrimidine derivatives has been elucidated using X-ray crystallography, revealing centrosymmetric dimers formed via intermolecular N-H···O hydrogen bonds and providing insights into the conformation of the saturated ring and the orientation of the phenyl ring with respect to the pyrimidine-1,3-dione fragment . This information can be useful in predicting the molecular conformation and potential binding interactions of "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione".

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary significantly depending on the substitution pattern. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to give aminated products . In the context of the compound of interest, the presence of an ethylphenyl group and a pyridinylmethyl group could influence its reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been shown to vary widely, with significant differences in solubility, permeability, and intrinsic clearance values . These properties are crucial for the pharmacokinetic profile of a drug candidate and would need to be characterized for "1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione" to assess its potential as a therapeutic agent.

科学研究应用

Domino Knoevenagel Condensation

阿哈迪等人(2014年)的研究探讨了一种绿色方法,用于选择性合成二氢呋喃并[2,3-d]嘧啶的反应,该反应涉及嘧啶二酮衍生物在多米诺Knoevenagel缩合-迈克尔加成-环化过程中的反应。该方法强调在纯化过程中避免色谱和重结晶,通过用乙醇洗涤获得纯净产物 (Ahadi等人,2014)。

碎片分析

盖林、欧文和威伯利(1969年)研究了吡啶并[2,3-d]-和吡啶并[3,2-d]嘧啶-2,4(1H,3H)-二酮等化合物的质谱。他们根据这些质谱推断了碎片途径,注意到由于取代基团和吡啶环中氮原子位置的变化而产生的变化,并与喹唑酮和喹啉二酮进行了比较 (Gelling et al., 1969)。

合成和性质

盖林和威伯利(1969年)还描述了各种吡啶并[3,4-d]嘧啶-4(3H)-酮和嘧啶-2,4(1H,3H)-二酮的合成和性质。他们详细介绍了从3-氨基吡啶-4-羧酸制备这些化合物,并讨论了它们的核磁共振(NMR)和质谱 (Gelling & Wibberley, 1969)。

药物化学中的合成

魏等人(2005年)的研究侧重于在核糖位置修饰胸苷和尿苷以形成胺类似物。他们合成了具有嘧啶二酮结构的化合物,并研究了它们在药物化学中的潜在用途,通过光谱技术和X射线晶体学进行表征 (Wei et al., 2005)。

尿素酶抑制

劳夫等人(2010年)研究了具有吡啶并[1,2-a]嘧啶-2,4(3H)-二酮结构的化合物对尿素酶抑制活性。他们合成了各种衍生物,并发现一些化合物显示出显著的尿素酶抑制活性,这在药物研究中具有相关性 (Rauf et al., 2010)。

结构研究

特里列拉斯等人(2009年)研究了几种7-芳基取代的吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮的分子和晶体结构。他们分析了氢键和π-π堆积相互作用如何影响这些化合物中不同分子排列的形成 (Trilleras et al., 2009)。

一锅法合成技术

戴亚琴科等人(2020年)开发了一种一锅法合成方法,用于合成噻吩[2,3-b]吡啶和吡啶[3′,2′:4,5]噻吩[3,2-d]嘧啶衍生物。这种方法为合成这些化合物提供了一种高效的方式,有助于简化研究和开发过程 (Dyachenko et al., 2020)。

属性

IUPAC Name |

1-[2-(4-ethylphenyl)-2-oxoethyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-2-16-7-9-18(10-8-16)20(28)15-26-19-6-4-12-25-21(19)22(29)27(23(26)30)14-17-5-3-11-24-13-17/h3-13H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZSNWIOGOQHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

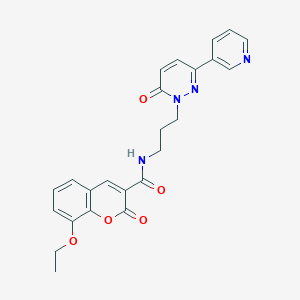

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

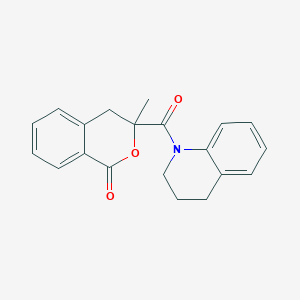

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

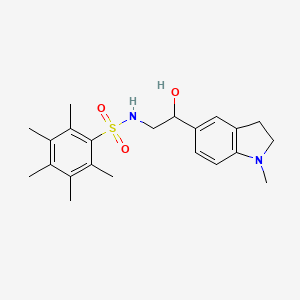

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)